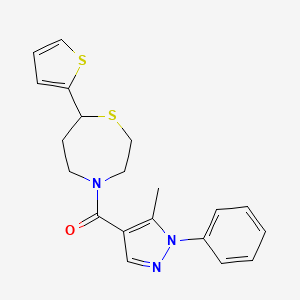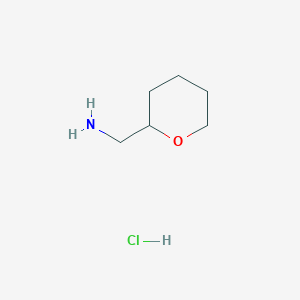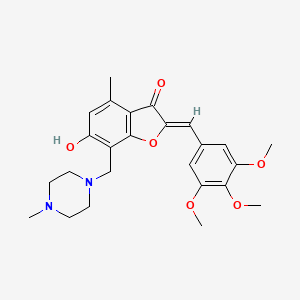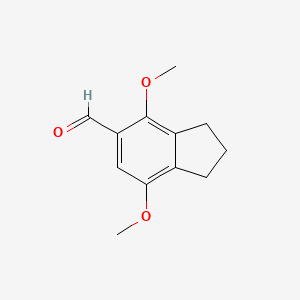
(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a dimethylaminoethyl group, a tetrahydropyran ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:
-
Formation of the Acrylamide Backbone: : The initial step involves the preparation of the acrylamide backbone through a reaction between an appropriate acrylate and an amine. This reaction is often catalyzed by a base such as triethylamine and conducted under an inert atmosphere to prevent oxidation.
-
Introduction of the Dimethylaminoethyl Group: : The dimethylaminoethyl group is introduced via a nucleophilic substitution reaction. This step requires the use of a suitable leaving group, such as a halide, and a nucleophile, such as dimethylamine.
-
Cyclization to Form the Tetrahydropyran Ring: : The tetrahydropyran ring is formed through an intramolecular cyclization reaction. This step may involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the cyclization process.
-
Attachment of the Thiophene Ring: : The final step involves the attachment of the thiophene ring through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
-
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, dimethylformamide as solvent, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could enhance their performance in various applications.
作用機序
The mechanism of action of (E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, while the thiophene ring could facilitate binding to hydrophobic pockets within proteins.
類似化合物との比較
Similar Compounds
N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide: Lacks the thiophene ring, potentially altering its biological activity and chemical reactivity.
N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide: Lacks the tetrahydropyran ring, which may affect its solubility and interaction with biological targets.
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide: Lacks the dimethylaminoethyl group, potentially reducing its ability to interact with certain biological systems.
Uniqueness
(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group, tetrahydropyran ring, and thiophene ring in a single molecule allows for a wide range of interactions and applications that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-17(2)9-10-18(14-7-11-20-12-8-14)16(19)6-5-15-4-3-13-21-15/h3-6,13-14H,7-12H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGGKCDVFLIQDJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1CCOCC1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2593437.png)
![N-(3-methylbutyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2593438.png)
![N-[cyano(3-fluorophenyl)methyl]acetamide](/img/structure/B2593440.png)

![5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2593445.png)


![1-[(3-fluorophenyl)methyl]-N-({[2-(4-methoxyphenyl)ethyl]carbamoyl}amino)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2593451.png)
![N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2593452.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2593454.png)

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)
